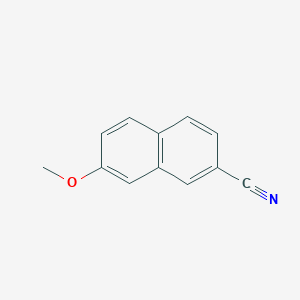

7-Methoxy-2-naphthonitrile

説明

Overview of Naphthonitrile Scaffolds in Chemical Research

Naphthonitrile scaffolds are fundamental building blocks in the synthesis of a wide array of complex organic molecules. mdpi.com The naphthalene (B1677914) core, a bicyclic aromatic hydrocarbon, provides a rigid and planar framework that is featured in numerous compounds with significant biological activities. ijpsjournal.com The presence of the nitrile group (a carbon-nitrogen triple bond) offers a versatile handle for further chemical transformations. Nitriles are key structural motifs in many important dyes, agrochemicals, natural products, and drug molecules. researchgate.net This versatility makes naphthonitrile derivatives valuable intermediates in the development of new materials and therapeutic agents. ijpsjournal.comnih.gov

Significance of Methoxy-Substituted Naphthalene Derivatives in Organic Synthesis and Medicinal Chemistry

The introduction of a methoxy (B1213986) group (-OCH₃) onto the naphthalene ring significantly influences the electronic properties and reactivity of the molecule. Methoxy-substituted naphthalenes are prevalent in medicinal chemistry and have been investigated for a range of biological activities. researchgate.net The methoxy group can alter a molecule's solubility, lipophilicity, and ability to interact with biological targets. scielo.br In organic synthesis, the methoxy group can direct the position of subsequent chemical reactions on the naphthalene ring. The modification of bioactive molecules with methoxy groups is a common strategy in drug discovery to optimize their pharmacological profiles. scielo.brscielo.br

Research Context and Scope for 7-Methoxy-2-naphthonitrile

This compound (CAS No. 90381-43-4) is a specific isomer within the family of methoxy-substituted naphthonitriles. americanelements.com Its unique substitution pattern, with the methoxy group at the 7-position and the nitrile group at the 2-position, dictates its specific chemical behavior and synthetic utility. americanelements.com This compound serves as a crucial intermediate in the synthesis of various target molecules, most notably in the pharmaceutical industry. The focus of this article is to provide a detailed examination of the chemical profile, synthesis, spectroscopic data, reactivity, and research applications of this compound.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | 7-methoxynaphthalene-2-carbonitrile |

| CAS Number | 90381-43-4 |

| Chemical Formula | C₁₂H₉NO |

| Molecular Weight | 183.21 g/mol |

| SMILES | COC1=CC2=C(C=C(=C2)C#N)C=C1 |

| InChI Key | JYNOVHIIZNWROY-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several chemical routes. Two common methods involve the Sandmeyer reaction and the cyanation of a halo-naphthalene derivative.

Common Synthetic Routes

Sandmeyer Reaction of 7-methoxy-2-naphthylamine

The Sandmeyer reaction is a well-established method for converting an aryl amine into an aryl halide or pseudohalide, such as a nitrile. byjus.comlscollege.ac.inwikipedia.org This process involves two main steps:

Diazotization: The starting material, 7-methoxy-2-naphthylamine, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. numberanalytics.com

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide catalyst, which facilitates the replacement of the diazonium group with a nitrile group, yielding this compound. lscollege.ac.inwikipedia.org This reaction is a powerful tool for introducing a cyano group onto an aromatic ring. byjus.comnih.gov

Cyanation of 7-methoxy-2-halonaphthalenes

Another synthetic approach involves the nucleophilic substitution of a halogen atom on the naphthalene ring with a cyanide ion. This method is often referred to as cyanation. researchgate.net

Starting Materials: The key starting material for this route is a 7-methoxy-2-halonaphthalene, such as 7-methoxy-2-bromonaphthalene or 7-methoxy-2-chloronaphthalene.

Reagents: A cyanide source, such as potassium cyanide or sodium cyanide, is used to displace the halide. The reaction is often catalyzed by a palladium or nickel complex to facilitate the carbon-carbon bond formation. researchgate.net

Spectroscopic and Analytical Data

The structural confirmation of this compound relies on various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the naphthalene ring, typically in the range of 7.0-8.0 ppm. A distinct singlet for the methoxy group protons would appear further upfield, generally around 3.9-4.0 ppm. |

| ¹³C NMR | The carbon NMR spectrum would display signals corresponding to the twelve carbon atoms in the molecule. The nitrile carbon would have a characteristic chemical shift in the range of 115-120 ppm. The carbon of the methoxy group would appear around 55 ppm, and the aromatic carbons would resonate in the downfield region of the spectrum. |

| Infrared (IR) Spectroscopy | The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band around 2220-2230 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group. The C-O stretching of the methoxy group would be observed in the region of 1250-1000 cm⁻¹. |

| Mass Spectrometry (MS) | Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 183.21). |

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily centered around its two functional groups: the nitrile and the methoxy-substituted naphthalene ring.

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (7-methoxy-2-naphthoic acid) or a primary amide (7-methoxy-2-naphthamide) as an intermediate.

Reduction: The nitrile group can be reduced to a primary amine (7-methoxy-2-naphthalenemethanamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is a key step in the synthesis of more complex molecules.

Reactions Involving the Naphthalene Ring

The methoxy-substituted naphthalene ring can participate in electrophilic aromatic substitution reactions. The position of substitution is directed by the existing methoxy and nitrile groups.

Role as a Precursor in the Synthesis of Other Compounds

Due to its reactivity, this compound is a valuable precursor for the synthesis of more elaborate molecules. Its ability to be converted into amines, carboxylic acids, and other functional groups makes it a key building block in multi-step synthetic sequences. chemsrc.com

Applications in Scientific Research

The primary application of this compound in scientific research is as a synthetic intermediate.

Building Block in Organic Synthesis

As a bifunctional molecule, this compound serves as a starting point for the construction of a variety of organic structures. cymitquimica.com Its derivatives have been explored in different areas of chemical research, including the development of novel materials and compounds with potential biological activity. nih.govnih.gov

Intermediate in the Synthesis of Agomelatine

A significant application of a related compound, (7-methoxy-1-naphthyl)acetonitrile, is in the synthesis of Agomelatine. google.com Agomelatine is a melatonergic antidepressant. The synthesis of Agomelatine often involves intermediates derived from methoxy-naphthalene scaffolds. scielo.br While not directly this compound, the synthetic strategies for Agomelatine highlight the importance of methoxy-naphthalene derivatives in pharmaceutical manufacturing. google.com

Structure

3D Structure

特性

IUPAC Name |

7-methoxynaphthalene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNOVHIIZNWROY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2)C#N)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449593 | |

| Record name | 2-Cyano-7-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90381-43-4 | |

| Record name | 2-Cyano-7-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 7 Methoxy 2 Naphthonitrile

Chemical Transformations of the Nitrile Group

The nitrile group (-CN) is a versatile functional group that can be converted into several other functionalities, including carboxylic acids, amides, amines, and aldehydes.

Hydrolysis and Amidation Reactions

The nitrile group of 7-Methoxy-2-naphthonitrile can be hydrolyzed to a carboxylic acid or partially hydrolyzed to an amide. Alkaline hydrolysis of the corresponding nitrile is a common method for preparing naphthoic acids. cdnsciencepub.com For instance, the hydration of 2-naphthonitrile (B358459) can be catalyzed by a polymer-anchored Ru(II) complex to produce 2-naphthamide (B1196476) in a 92% yield. wiley.com This method is compatible with various functional groups, including methoxy (B1213986) substituents. wiley.com Enzymatic cascades have also been developed for the regioselective C-H bond amidation of aromatic compounds, offering an environmentally friendly route to amide synthesis. nih.gov

Reduction Reactions to Amines or Aldehydes

The reduction of the nitrile group can yield either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents like Lithium aluminum hydride (LiAlH4) are effective for the reduction of nitriles to primary amines. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com The reaction of 6-methoxy-2-naphthonitrile (B181084) with LiAlH4 in diethyl ether at 0°C, followed by stirring at room temperature, yields 6-methoxy-2-naphthalenemethaneamine. nih.gov This transformation involves the conversion of the C≡N triple bond to a CH2-NH2 group.

Table 1: Reduction of Methoxy-2-naphthonitrile to Amine

| Reactant | Reagent | Solvent | Conditions | Product | Reference |

|---|

Reduction to Aldehydes: For the partial reduction of nitriles to aldehydes, a less reactive and bulkier reducing agent such as Diisobutylaluminum hydride (DIBAL-H) is employed. masterorganicchemistry.comyoutube.com This reagent can convert nitriles to an intermediate imine, which is then hydrolyzed upon aqueous workup to afford the corresponding aldehyde. masterorganicchemistry.com For example, the reduction of a substituted 6-(2-(dimethylamino)ethoxy)naphthalene-2-carbonitrile with DIBAL-H in dichloromethane (B109758) at room temperature successfully yields the aldehyde. nih.gov It is crucial to control the stoichiometry and temperature to prevent over-reduction to the amine. masterorganicchemistry.com The reduction of nitriles to aldehydes can sometimes be challenging and may result in low yields. researchgate.netpreprints.orgresearchgate.netresearchgate.net

Table 2: Reduction of Methoxy-2-naphthonitrile Derivative to Aldehyde

| Reactant | Reagent | Solvent | Conditions | Product | Reference |

|---|

[2+2] Photocycloaddition Reactions

Naphthalene (B1677914) derivatives, including those with cyano and methoxy groups, can participate in photochemical [2+2] cycloaddition reactions with alkenes to form cyclobutane (B1203170) derivatives. cdnsciencepub.comcdnsciencepub.comwikipedia.org These reactions are typically initiated by photoexcitation of the naphthalene compound, which then reacts with the alkene in its ground state. wikipedia.org

For instance, the irradiation of 2-methoxynaphthalene (B124790) with acrylonitrile (B1666552) results in the formation of exo- and endo-7-cyano-6-methoxy-2,3-benzobicyclo[4.2.0]octa-2,4-diene. cdnsciencepub.com Similarly, the photoreaction of 2-cyanonaphthalene with methyl vinyl ether produces a mixture of adducts, including 7-methoxy-6-cyano-2,3-benzobicyclo[4.2.0]octa-2,4-diene as a major product. cdnsciencepub.comcdnsciencepub.com The regioselectivity of these additions can be influenced by the electronic properties of the substituents on both the naphthalene ring and the alkene. cdnsciencepub.com The formation of these cycloadducts often proceeds through an exciplex intermediate. sioc-journal.cn While specific studies on this compound are not abundant, the behavior of related 2-substituted naphthalenes provides strong evidence for its potential to undergo similar transformations. cdnsciencepub.comcdnsciencepub.comsioc-journal.cnacs.orgacs.orgacs.org

Reactions Involving the Methoxy Moiety

The methoxy group (-OCH3) on the naphthalene ring is generally stable but can be cleaved under specific conditions. It also plays a significant role in directing the regioselectivity of further reactions on the aromatic ring.

Demethylation Strategies

The cleavage of the aryl methyl ether in this compound to the corresponding phenol (B47542), 7-hydroxy-2-naphthonitrile, is a key transformation. Several reagents are known to effect the demethylation of aryl methyl ethers.

Boron tribromide (BBr3) is a powerful and widely used reagent for this purpose, capable of cleaving aryl methyl ethers at or below room temperature. mdma.chcnr.it The reaction typically requires one mole of BBr3 per ether group, with an additional mole for any other basic sites in the molecule, such as a nitrile group. mdma.ch Other demethylation agents include strong protic acids like hydrogen bromide (HBr) researchgate.net, often in the presence of a phase-transfer catalyst like Aliquat-336 to accelerate the reaction. researchgate.net Lewis acids such as aluminum chloride (AlCl3) have also been employed, sometimes in conjunction with nucleophiles like thiourea. google.com

Table 3: Common Reagents for Demethylation of Aryl Methoxy Ethers

| Reagent | Conditions | Comments | Reference |

|---|---|---|---|

| Boron tribromide (BBr3) | CH2Cl2, -80°C to room temp | Highly effective, may require excess reagent for nitrile-containing compounds. | mdma.chcnr.it |

| Hydrogen Bromide (HBr) | High temperature or with phase-transfer catalyst | Classic method, catalyst can improve yields and reaction rates. | researchgate.net |

| Aluminum Chloride (AlCl3) / Thiourea | Reflux | Industrial application potential, avoids some corrosive reagents. | google.com |

Role of the Methoxy Group in Directing Reactivity

The methoxy group is a strong electron-donating group through resonance and an ortho-, para-director in electrophilic aromatic substitution. vaia.com Its lone pair of electrons can delocalize into the naphthalene ring system, increasing the electron density at specific positions and thus activating them towards electrophiles. vaia.com In naphthalenes, the directing effects can be more complex than in benzene (B151609) due to the non-equivalent positions on the fused rings.

For a 2-substituted naphthalene, the methoxy group at position 7 will primarily activate the C6 and C8 positions for electrophilic attack. However, steric hindrance can influence the final product distribution. researchgate.net The electronic directing effect of the methoxy group generally dominates over that of a sulfonic acid group and is considered stronger than that of a hydroxyl group in sulfonation reactions of naphthalenes. researchgate.net This electron-donating nature is also expected to influence the properties of other functional groups on the ring, such as the basicity of any synthesized diamine derivatives. rscf.ru In reactions like sulfonation, the steric requirements of the methoxy group, based on its preferred conformation, can strongly influence the substitution pattern, sometimes overriding purely electronic effects. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring

The reactivity of the bicyclic aromatic system in this compound towards substitution reactions is dictated by the electronic properties of the methoxy (-OCH₃) and cyano (-CN) substituents. These groups influence the electron density of the naphthalene rings, thereby controlling the site of attack for both electrophiles and nucleophiles.

Site Selectivity in Substitution Reactions

The orientation of incoming substituents in electrophilic aromatic substitution (SₑAr) is a result of the combined directing effects of the existing groups. In naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate. rsc.org

In this compound, the C7-methoxy group is an activating, ortho, para-director, while the C2-cyano group is a deactivating, meta-director. nih.gov The methoxy group enriches the electron density at its ortho positions (C6 and C8), making them potential sites for electrophilic attack. Conversely, the cyano group withdraws electron density, deactivating the ring and directing incoming electrophiles to its meta positions (C4, C6, and C8).

The confluence of these effects suggests that positions C6 and C8 are the most likely sites for electrophilic attack, as they are activated by the methoxy group and also represent meta positions relative to the deactivating cyano group. The C1 position is also a potential site, being an activated α-position. Studies on related 2,7-disubstituted naphthalenes, such as 2,7-dimethoxynaphthalene, show a preference for electrophilic substitution at the C1 and C8 positions. uwindsor.ca Furthermore, the Friedel-Crafts acetylation of 2-methoxynaphthalene yields products from substitution at the 1- and 6-positions, further supporting the predicted reactivity. rsc.org

| Position | Influence of C7-Methoxy Group (-OCH₃) | Influence of C2-Cyano Group (-CN) | Predicted Overall Reactivity toward Electrophiles |

|---|---|---|---|

| 1 | Activated (para to -OCH₃, conjugated) | Deactivated (ortho to -CN) | Likely site of attack |

| 3 | Neutral | Deactivated (ortho to -CN) | Unlikely site of attack |

| 4 | Neutral | Activated (meta to -CN) | Possible site of attack |

| 5 | Neutral | Deactivated (para to -CN, conjugated) | Unlikely site of attack |

| 6 | Strongly Activated (ortho to -OCH₃) | Activated (meta to -CN) | Highly likely site of attack |

| 8 | Strongly Activated (ortho to -OCH₃) | Activated (meta to -CN) | Highly likely site of attack |

Nucleophilic aromatic substitution (SₙAr) on the naphthalene ring of this compound is less probable under standard conditions due to the absence of a suitable leaving group. SₙAr reactions typically require a leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho or para to it. masterorganicchemistry.comlibretexts.org While the cyano group at C2 does activate the ring for nucleophilic attack, direct substitution of a hydride ion is energetically unfavorable. juniperpublishers.com Such reactions would necessitate prior functionalization of the ring with a nucleofugal group.

Influence of Substituents on Aromatic Reactivity

The reactivity of an aromatic ring in electrophilic substitution is profoundly influenced by its substituents. Electron-donating groups (EDGs) increase the nucleophilicity of the ring, accelerating the reaction, whereas electron-withdrawing groups (EWGs) decrease it. vaia.com

Methoxy Group (-OCH₃): As an EDG, the methoxy group at C7 activates the naphthalene system towards electrophilic attack. It donates electron density through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. nih.gov This stabilizing effect is most pronounced when the electrophile attacks at the ortho (C6, C8) and para (C5, though less favored in naphthalenes) positions.

Cyano Group (-CN): As a potent EWG, the cyano group at C2 deactivates the naphthalene ring. It withdraws electron density through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. nih.gov This deactivation is strongest at the ortho (C1, C3) and para (C6) positions relative to the cyano group.

For nucleophilic aromatic substitution, the roles are reversed. The electron-withdrawing cyano group enhances the ring's electrophilicity, making it more susceptible to attack by nucleophiles. masterorganicchemistry.comiscnagpur.ac.in It stabilizes the negative charge of the intermediate Meisenheimer complex. libretexts.org Conversely, the electron-donating methoxy group would decrease the rate of nucleophilic substitution. iscnagpur.ac.in

Radical Reactions and Electroreduction Processes

Beyond ionic substitutions, the this compound scaffold can participate in reactions involving radical intermediates and direct electron transfer, opening alternative pathways for functionalization.

Generation and Reactivity of Aryl Radicals

Aryl radicals are highly reactive intermediates that can be generated from aryl halides, diazonium salts, or other precursors. rsc.org The direct generation of a radical from the C-H bonds of this compound is not a standard procedure. Synthetic strategies would typically involve converting the naphthalene core into a suitable radical precursor first. For instance, a halogenated derivative of this compound could serve as a starting point for radical generation via treatment with radical initiators or through photoredox or electrochemical methods. rsc.org

Once generated, the aryl radical of the 7-methoxy-2-naphthyl system could participate in various transformations, including:

Hydrogen Atom Abstraction: Reaction with a hydrogen donor to form this compound.

Addition to Alkenes and Alkynes: Forming new carbon-carbon bonds. nih.govrsc.org

Cross-Coupling Reactions: Dimerization or reaction with other radical species. nih.gov

Electrochemical Approaches to Functionalization

Electrochemical methods offer a powerful, reagent-free approach to induce redox reactions. researchgate.net The functional groups of this compound are both electrochemically active.

Electroreduction: The nitrile group is susceptible to electrochemical reduction. Depending on the conditions (electrode material, solvent, proton source), nitriles can be reduced to primary amines. rsc.org It is plausible that the cyano group of this compound could be electrochemically reduced to an aminomethyl group, yielding 7-methoxy-2-(aminomethyl)naphthalene. The naphthalene ring system itself can also be reduced under certain electrochemical conditions, potentially leading to di- or tetrahydro-naphthalene derivatives. rsc.org The successful electrochemical reduction of the related 6-hydroxy-2-naphthonitrile supports the feasibility of this approach. rsc.org

Cyclic Voltammetry (CV): A cyclic voltammetry study of this compound would provide key data on its redox properties. sciepub.comossila.com This technique measures the oxidation and reduction potentials of a molecule. A voltammogram would likely show an irreversible reduction peak corresponding to the nitrile group and potentially other peaks related to the oxidation of the electron-rich methoxy-substituted naphthalene ring. rsc.orgresearchgate.net This data is crucial for designing controlled electrochemical syntheses. rsc.orgsciepub.com

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 7-Methoxy-2-naphthonitrile, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms in the molecule. oregonstate.edu The spectrum of this compound displays a characteristic singlet for the methoxy (B1213986) group protons, typically observed between δ 2.4 and 4.4 ppm. acdlabs.com The aromatic protons on the naphthalene (B1677914) ring system give rise to a series of multiplets and doublets in the downfield region, generally between δ 7.0 and 9.0 ppm. oregonstate.edu

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methoxy (OCH₃) | ~3.9 | Singlet | N/A |

| Aromatic (C1-H) | ~8.2 | Singlet | N/A |

| Aromatic (C3-H) | ~7.6 | Doublet | ~8.5 |

| Aromatic (C4-H) | ~7.9 | Doublet | ~8.5 |

| Aromatic (C5-H) | ~7.9 | Doublet | ~8.9 |

| Aromatic (C6-H) | ~7.2 | Doublet of doublets | ~8.9, ~2.5 |

| Aromatic (C8-H) | ~7.4 | Doublet | ~2.5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. oregonstate.edu The spectrum of this compound will show distinct signals for the methoxy carbon, the nitrile carbon, and the ten carbons of the naphthalene ring. The methoxy carbon typically appears in the range of δ 46-69 ppm. acdlabs.com The nitrile carbon (C≡N) is found further downfield, usually between δ 110 and 120 ppm. oregonstate.edu The aromatic carbons produce a cluster of signals in the δ 100-160 ppm region.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Methoxy (OCH₃) | ~55.5 |

| Nitrile (C≡N) | ~119.0 |

| C1 | ~134.5 |

| C2 | ~109.5 |

| C3 | ~129.0 |

| C4 | ~128.0 |

| C4a | ~134.0 |

| C5 | ~129.5 |

| C6 | ~120.0 |

| C7 | ~160.0 |

| C8 | ~105.0 |

| C8a | ~126.0 |

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals, especially for the complex aromatic region, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. For this compound, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity within the naphthalene rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. researchgate.net It is invaluable for assigning the signals of the protonated carbons in the naphthalene ring by linking the previously identified proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It can be used to confirm the position of the methoxy group by observing a correlation from the methoxy protons to the C7 carbon, and to confirm the position of the nitrile group through correlations from nearby protons.

¹³C NMR Spectral Interpretation and Assignments

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C≡N (Nitrile) | ~2225 | Strong, sharp absorption |

| C-O (Aromatic ether) | ~1250 and ~1030 | Strong absorptions |

| C=C (Aromatic) | ~1600-1450 | Multiple medium to weak bands |

| C-H (Aromatic) | ~3100-3000 | Medium to weak absorptions |

| C-H (Aliphatic, from methoxy) | ~2950-2850 | Medium to weak absorptions |

The presence of a strong band around 2225 cm⁻¹ is a definitive indicator of the nitrile functional group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. americanelements.com For this compound (C₁₂H₉NO), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (183.21 g/mol ). americanelements.com

High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The fragmentation pattern can also offer structural clues. Common fragmentation pathways for this molecule might include:

Loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at [M-15]⁺.

Loss of a formyl radical (•CHO) or carbon monoxide (CO) from the methoxy group and adjacent ring position.

Cleavage involving the nitrile group. libretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the naphthalene ring in this compound results in strong absorption in the ultraviolet region. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions. The methoxy and nitrile groups, as substituents on the naphthalene core, will influence the position and intensity of these absorption maxima (λ_max).

X-ray Crystallography for Solid-State Structure Determination

While specific, publicly accessible single-crystal X-ray diffraction data for this compound is not extensively reported in the reviewed literature, the analysis of closely related structures provides significant insight into the type of structural information that can be obtained. For instance, the crystal structure of 7-Methoxy-2-naphthol (B49774), a compound differing only by the substitution of a hydroxyl group for the nitrile group, has been determined.

The study of 7-Methoxy-2-naphthol reveals critical details about its solid-state conformation and intermolecular interactions, which would be analogous to the type of information sought for this compound. The crystallographic data for 7-Methoxy-2-naphthol shows that it crystallizes in the monoclinic space group P 1 21/c 1. nih.gov

Detailed research findings from the crystallographic analysis of related naphthyl derivatives underscore the utility of this technique. It allows for the unambiguous determination of the molecular geometry, including the planarity of the naphthalene ring system and the orientation of the methoxy substituent. This information is crucial for understanding structure-property relationships.

Crystallographic Data for 7-Methoxy-2-naphthol

The following table summarizes the crystallographic data obtained for the closely related compound, 7-Methoxy-2-naphthol. nih.gov This data illustrates the precise structural parameters that X-ray crystallography can provide.

| Parameter | Value |

| Formula | C₁₁H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 17.662 |

| b (Å) | 5.9287 |

| c (Å) | 8.4003 |

| α (°) | 90 |

| β (°) | 99.857 |

| γ (°) | 90 |

| COD Number | 2000233 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. scispace.com DFT methods are based on the principle that the energy of a system can be determined from its electron density, offering a balance between computational cost and accuracy. scispace.comntnu.no These calculations have been instrumental in understanding various aspects of 7-Methoxy-2-naphthonitrile, from its fundamental geometry to its reactivity.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ntnu.no For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or higher, are used to determine its optimal geometry. nih.govscirp.org These calculations provide precise bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound, including the distribution of electrons and the energies of molecular orbitals (HOMO and LUMO), is also elucidated through DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. biolscigroup.us

| Parameter | Value |

|---|---|

| C-C (naphthyl) | ~1.37 - 1.42 Å |

| C-O (methoxy) | ~1.36 Å |

| O-CH3 (methoxy) | ~1.43 Å |

| C-CN (nitrile) | ~1.44 Å |

| C≡N (nitrile) | ~1.16 Å |

| C-O-C angle | ~118° |

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, this includes predicting its vibrational frequencies (IR and Raman spectra), and NMR chemical shifts (¹H and ¹³C). rsc.org The calculated vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule. Similarly, predicted NMR chemical shifts are valuable for interpreting experimental NMR spectra. doi.org

| Spectroscopic Parameter | Predicted Value Range |

|---|---|

| C≡N Stretch (IR) | ~2225-2230 cm⁻¹ |

| ¹H NMR (Methoxy protons) | ~3.9 ppm |

| ¹³C NMR (Nitrile carbon) | ~118-120 ppm |

| ¹³C NMR (Methoxy carbon) | ~55 ppm |

Reaction Mechanism Elucidation via Transition State Analysis

DFT is a valuable tool for investigating reaction mechanisms by locating and characterizing transition states. numberanalytics.comnih.gov A transition state represents the highest energy point along the reaction coordinate, and its structure provides insight into the bond-breaking and bond-forming processes. libretexts.orgsciforum.net For reactions involving this compound, such as nucleophilic substitution or cycloaddition, DFT calculations can map out the entire potential energy surface, identifying reactants, intermediates, transition states, and products. nih.govwayne.edu

This analysis allows for the determination of activation energies, which are crucial for understanding reaction rates. nih.gov For instance, in a hypothetical reaction, DFT could be used to compare different possible pathways and determine the most energetically favorable one. The study of reaction mechanisms can sometimes reveal that a single transition state can lead to multiple products. wayne.edu

Molecular Docking and Dynamics Simulations for Receptor Binding Studies

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule, such as this compound, might interact with a biological receptor, typically a protein. nih.govscispace.com These methods are fundamental in drug discovery and design. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. scispace.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. nih.gov This can help identify potential biological targets for this compound and understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.com

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations provide a more detailed picture of the stability of the binding and the flexibility of both the ligand and the receptor. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgnih.gov These models are used to predict the activity of new, untested compounds. wikipedia.org In a QSAR study, a set of compounds with known activities is used to develop a correlation between molecular descriptors and activity. nih.govmdpi.com

For a series of derivatives of this compound, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or receptor binding affinity. nih.govnih.gov The model would be built using various molecular descriptors calculated for each derivative, which can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). biolscigroup.us The resulting QSAR equation can then be used to guide the design of new derivatives with potentially enhanced activity. mdpi.com

Exciplex and Electron Transfer Mechanism Studies

Photochemical reactions of aromatic nitriles, including naphthonitriles, often proceed through the formation of exciplexes (excited-state complexes) and subsequent electron transfer. osaka-u.ac.jpcdnsciencepub.com An exciplex is formed between an electronically excited molecule (like this compound) and a ground-state molecule (an electron donor or acceptor). osaka-u.ac.jp The formation of an exciplex can be detected by the appearance of a new, red-shifted fluorescence band. osaka-u.ac.jp

Advanced Applications and Functionalization Strategies

Role as a Building Block in Complex Molecule Synthesis

The unique combination of functional groups in 7-Methoxy-2-naphthonitrile provides multiple reactive sites, allowing for its strategic incorporation into intricate molecular structures. This has established its role as a fundamental component in the synthesis of both complex hydrocarbons and biologically relevant scaffolds.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

The naphthalene (B1677914) core of this compound serves as a foundational unit for the construction of larger polycyclic aromatic hydrocarbons (PAHs). The nitrile group can be chemically transformed or utilized in cycloaddition reactions to build additional aromatic or heterocyclic rings. This strategic functionalization is crucial for creating tailored PAHs with specific electronic and photophysical properties for materials science applications. Furthermore, the inherent reactivity of the nitrile and methoxy (B1213986) groups allows for their conversion into various other functionalities, facilitating the synthesis of complex nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in natural products and pharmaceuticals.

Incorporation into Biologically Active Scaffolds

In the realm of medicinal chemistry, the 7-methoxy-2-naphthyl scaffold is a recognized structural motif present in a variety of biologically active molecules. This compound acts as a key intermediate for introducing this scaffold into larger, more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations. These modifications allow for the linkage of the naphthalene core to other pharmacophoric fragments, leading to the development of novel compounds with potential therapeutic applications. Its utility is particularly noted in the synthesis of compounds designed to interact with specific biological targets, such as enzymes or receptors.

Materials Science Applications

The photophysical characteristics inherent to the methoxynaphthalene structure make this compound an attractive starting material for the creation of advanced functional materials. Its derivatives have found applications as components in fluorescent sensors and have been explored in the field of supramolecular chemistry.

Development of Fluorescent Probes and Luminogenic Compounds

The naphthalene ring system is intrinsically fluorescent, and the substitution pattern of this compound can be exploited to fine-tune its photophysical properties. evitachem.com By chemically modifying the molecule, researchers can develop novel fluorescent probes and luminogenic compounds. These materials can be designed to exhibit changes in their fluorescence emission in response to specific environmental stimuli, such as polarity, viscosity, or the presence of certain analytes. This makes them valuable tools for chemical sensing and biological imaging.

Self-Assembly and Supramolecular Chemistry

The rigid, planar structure of the naphthalene core, combined with the potential for directional intermolecular interactions via the methoxy and nitrile groups, makes this compound and its derivatives suitable candidates for studies in self-assembly and supramolecular chemistry. These molecules can be designed to organize into well-defined, higher-order structures through non-covalent interactions like hydrogen bonding, π-π stacking, and dipole-dipole forces. This can lead to the formation of novel materials such as liquid crystals, organogels, and other complex supramolecular architectures with unique and tunable properties.

Medicinal Chemistry and Drug Discovery

This compound serves as a valuable starting material and structural motif in the field of medicinal chemistry and drug discovery. The 7-methoxynaphthyl group is a key component in a range of compounds investigated for various therapeutic targets. The nitrile functionality provides a versatile handle for synthetic elaboration, allowing chemists to construct libraries of related compounds for structure-activity relationship (SAR) studies. These investigations are essential for optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates. The scaffold has been incorporated into molecules designed as potential enzyme inhibitors and anticancer agents, highlighting its importance in the development of new therapeutics. evitachem.com

Derivatization for Pharmacological Activity

The this compound core has been successfully modified to generate derivatives with a range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.

Anticancer Activity

Derivatives of the naphthalene scaffold, including those with methoxy substitutions, have shown promise as anticancer agents. For instance, a novel compound isolated from Penicillium sp., identified as 7-methoxy-2,2-dimethyl-4-octa-4',6'-dienyl-2H-napthalene-1-one, demonstrated valuable cytotoxic potential against various human cancer cell lines. nih.gov This compound was found to induce apoptosis in lung cancer (A549) cells. nih.gov Further studies on related structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have indicated that the presence and number of methoxy groups are critical for enhancing antitumor activity. mdpi.com Specifically, a trimethoxy derivative showed the highest activity against Caco-2, A549, HT1080, and Hela cell lines. mdpi.com The anticancer mechanism of some related compounds, like thiosemicarbazones, is believed to involve the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis. tucl.edu.np

Antiviral Activity

The this compound moiety has been incorporated into molecules targeting viral enzymes. A notable application is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov Diarylpyrimidine (DAPY) analogues containing a 6-cyano-2-naphthyl group, such as 5-chloro-6-(2-(4-cyanophenylamino)pyrimidin-4-yloxy)-7-methoxy-2-naphthonitrile, have been synthesized. nih.gov These compounds exhibit potent activity against wild-type HIV-1 at nanomolar concentrations and are also effective against drug-resistant double mutant strains. nih.gov The high selectivity and potency of these derivatives underscore the importance of the substituted naphthonitrile scaffold in designing new antiviral agents. nih.gov

Antimicrobial Activity

The naphthalene framework is a feature in many compounds with antimicrobial properties. rasayanjournal.co.in Starting from 7-Methoxy-2-naphthole, a precursor to this compound, novel aminoacetylenic derivatives have been synthesized and evaluated for their antimicrobial effects. impactfactor.org These compounds have demonstrated broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. impactfactor.org The minimum inhibitory concentration (MIC), a measure of antimicrobial potency, was determined for several of these derivatives against various microorganisms. impactfactor.org

The data suggests that specific structural modifications can lead to significant antimicrobial efficacy. For example, compounds RZ2, RZ5, RZ6, and RZ7 showed good activity against S. aureus, while RZ4, RZ5, RZ6, and RZ7 were most effective against E. coli. impactfactor.org

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |

|---|---|---|---|---|---|

| RZ2 | 62.5 | 62.5 | >125 | 125 | 62.5 |

| RZ3 | >125 | 125 | >125 | 125 | >125 |

| RZ4 | >125 | 62.5 | 125 | 125 | 62.5 |

| RZ5 | 62.5 | 62.5 | 125 | 125 | 62.5 |

| RZ6 | 62.5 | 125 | 125 | 125 | 62.5 |

| RZ7 | 62.5 | 62.5 | 125 | 125 | 62.5 |

Structure-Activity Relationship (SAR) Studies of Naphthonitrile Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of a lead compound. For derivatives of the naphthonitrile scaffold, SAR investigations have provided key insights into how specific structural features influence pharmacological activity.

The methoxy group, a key feature of this compound, plays a significant role in modulating biological activity. researchgate.net Its physicochemical properties can enhance target binding affinity as well as improve pharmacokinetic profiles. researchgate.net In the context of anticancer pyrazolo[3,4-d]pyrimidine derivatives, SAR studies revealed that a single methoxy group at the 4-position resulted in moderate antitumor activity, while the addition of a second methoxy group abolished activity. mdpi.com Surprisingly, a trimethoxy analog demonstrated the highest potency, highlighting that the number and positioning of methoxy groups are critical determinants of efficacy. mdpi.com

In the development of anti-HIV DAPY analogues, the 6-cyano-2-naphthyl moiety was identified as a key component for potent antiviral activity. nih.gov The EC₅₀ values, which represent the concentration required to achieve 50% of the maximum effect, were significantly low for compounds that properly integrated this feature. For example, compounds 3c and 3e, which are 2-naphthyl substituted DAPYs, showed exceptional activity against a double mutant HIV strain, even surpassing the efficacy of the established drug efavirenz. nih.gov

| Compound | EC₅₀ against double mutant (103N+181C) HIV strain (µM) |

|---|---|

| 3c | 0.16 |

| 3e | 0.15 |

| Efavirenz (Reference) | >0.41 |

Lead Compound Identification and Optimization

A lead compound is a chemical entity that exhibits pharmacological activity and serves as the starting point for developing a new drug. libretexts.org The process of lead optimization involves chemically modifying the lead structure to enhance its potency, selectivity, and pharmacokinetic properties. libretexts.orgscienceopen.com

This compound and its immediate precursors, like 7-methoxy-2-naphthole, are valuable starting points for the discovery of new lead compounds. The research into its anticancer, antiviral, and antimicrobial derivatives demonstrates this process in action. nih.govnih.govimpactfactor.org For example, the initial discovery of the anti-HIV activity of DAPY compounds led to further optimization, where the introduction of the 6-cyano-2-naphthyl moiety served as a key optimization step to enhance potency against resistant viral strains. nih.gov

Future Directions and Emerging Research Areas

Sustainable and Green Synthesis of 7-Methoxy-2-naphthonitrile

The development of environmentally friendly and efficient methods for synthesizing chemical compounds is a cornerstone of modern chemistry. For this compound, research is moving towards more sustainable practices that reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One approach to greener synthesis involves the use of less hazardous reagents and solvents. For instance, the synthesis of nitriles, the functional group present in this compound, has traditionally involved reagents that are not environmentally friendly. scispace.com Newer methods focus on the dehydration of aldoximes under milder conditions, which presents a more sustainable alternative. scispace.com The use of microwave-assisted synthesis is another green chemistry tool that can significantly reduce reaction times and often improve product yields for various heterocyclic compounds. mdpi.com

Furthermore, the development of one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel, can improve efficiency and reduce the need for purification of intermediate compounds, thereby minimizing solvent use and waste generation. scispace.com Research into catalytic processes, particularly those using non-toxic and abundant metals, is also a key area for the sustainable production of naphthalene (B1677914) derivatives.

Exploration of Novel Biological Targets and Therapeutic Applications

Naphthalene and its derivatives have long been recognized for their potential in medicinal chemistry, exhibiting a range of biological activities, including antimicrobial and anti-inflammatory properties. rasayanjournal.co.inresearchgate.net The this compound scaffold serves as a valuable starting point for the development of new therapeutic agents.

Derivatives of this compound are being investigated for their antimicrobial effects against a variety of pathogens. impactfactor.org For example, aminoacetylenic derivatives of 7-methoxy-2-naphthole have shown activity against bacteria such as E. coli, S. aureus, and B. subtilis, as well as the fungus C. albicans. impactfactor.org The exploration of novel biological targets for these compounds is an active area of research. This includes identifying specific enzymes or receptors in pathogens that these molecules can inhibit.

The structural features of this compound, such as the methoxy (B1213986) group and the nitrile group, can be modified to create a library of related compounds. These modifications can be tailored to improve binding affinity to specific biological targets and enhance therapeutic efficacy. For example, derivatives of 6-methoxynaphthalen-2-yl have shown inhibitory activity against certain enzymes, indicating the potential for this class of compounds in drug discovery. idrblab.net

Advanced Spectroscopic and Imaging Applications

The unique photophysical properties of naphthalene derivatives make them promising candidates for advanced spectroscopic and imaging applications. The naphthalene ring system is inherently fluorescent, and modifications to the structure, such as the introduction of a methoxy group, can tune these properties.

Environment-sensitive fluorescent (ESF) probes are molecules whose fluorescence changes in response to their local environment. thieme-connect.de Acyclic nucleoside analogues containing a 2-naphthonitrile (B358459) moiety have been shown to exhibit solvatochromicity, where the emission wavelength shifts depending on the polarity of the solvent. thieme-connect.de This property can be harnessed to develop probes for studying biological processes in real-time. For instance, these probes could be used to monitor changes in the microenvironment of DNA or to visualize the synthesis of DNA within living cells. thieme-connect.de

High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial tools for characterizing this compound and its derivatives. rsc.orgresearchgate.net These techniques provide detailed information about the molecular structure and can be used to follow the course of reactions and identify new compounds. rsc.orgresearchgate.net

Integration with Artificial Intelligence and Machine Learning for Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. researchgate.netnih.govmdpi.commednexus.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and predict their properties. researchgate.netnih.gov

For a compound like this compound, AI and ML can be used in several ways. Generative models can design novel derivatives of the this compound scaffold with optimized properties for a specific biological target. mdpi.com These models learn the underlying patterns in existing chemical data to propose new molecules that are likely to be active and have favorable drug-like properties. mdpi.com

Furthermore, AI algorithms can predict the drug-target interactions of this compound derivatives. nih.gov By analyzing the structural features of the compound and the target protein, these models can estimate the binding affinity and help prioritize which compounds to synthesize and test in the laboratory. nih.gov This computational screening can significantly accelerate the early stages of drug discovery.

The use of AI can also aid in the prediction of pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of new compounds. farmaciajournal.com By building predictive models based on existing experimental data, researchers can assess the likely in vivo behavior of this compound derivatives before they are synthesized, helping to reduce the number of costly and time-consuming animal studies.

Q & A

Q. What are the common synthetic routes for preparing 7-Methoxy-2-naphthonitrile?

A typical synthesis involves condensation reactions under reflux conditions, often using polar solvents like ethanol or methanol. For example, refluxing precursor compounds with methoxy or nitrile-containing reagents, followed by purification via crystallization or chromatography. Reaction progress can be monitored using thin-layer chromatography (TLC) with ethyl acetate/n-hexane solvent systems, and purity confirmed via LC-MS (e.g., [M+1]+ ion detection) .

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

- Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight and purity assessment.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm methoxy and nitrile group positions.

- Melting point determination (e.g., 270–290°C ranges observed in structurally similar methoxy-naphthoic acids) to validate crystalline purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound?

Systematic reviews should prioritize studies with high confidence scores (e.g., those addressing exposure pathways, dose-response relationships, and mechanistic toxicology). Use database query strategies (e.g., PubMed, TOXCENTER) with MeSH terms like "Naphthalenes/toxicity" or "Polycyclic Aromatic Hydrocarbons/pharmacokinetics" to identify robust datasets. Conflicting results should be evaluated based on study design rigor, as outlined in confidence-level criteria (e.g., high vs. low initial confidence tiers) .

Q. What strategies optimize reaction yields in this compound synthesis?

Yield optimization may involve:

- Catalyst screening : Transition metal catalysts (e.g., Pd or Cu) for nitrile group introduction.

- Solvent selection : Polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Purification refinement : Gradient column chromatography or recrystallization in ethanol to isolate high-purity fractions. Evidence from analogous naphthyridine syntheses suggests reflux time adjustments (2.5–3 hours) and stoichiometric balancing improve yields .

Q. How should this compound be handled to ensure laboratory safety?

Follow protocols for structurally similar methoxy-naphthoic acids:

- Storage : Keep sealed at 0–6°C in inert atmospheres to prevent degradation.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Emergency measures : Use dry chemical extinguishers for fires and ensure ventilation to avoid inhalation exposure .

Q. What experimental designs are critical for assessing this compound’s environmental toxicity?

Prioritize:

- Ecotoxicological assays : Use Daphnia magna or algae models to evaluate aquatic toxicity.

- Bioaccumulation studies : Measure log P (octanol-water partition coefficient) to predict environmental persistence.

- Exposure modeling : Leverage databases like TRI Explorer and NIH RePORTER to identify relevant endpoints (e.g., endocrine disruption, genotoxicity) .

Methodological Considerations

Q. How can researchers design high-confidence toxicokinetic studies for this compound?

Adopt tiered confidence frameworks:

- High-confidence studies : Include in vivo pharmacokinetic models (e.g., rodent assays) with quantified metabolites in blood/urine.

- Low-confidence studies : Critically evaluate in vitro or computational predictions lacking cross-species validation. Use MeSH terms like "Naphthalenes/metabolism" and "toxicokinetics" in database queries to filter studies .

Q. What computational tools support structural analysis of this compound derivatives?

Employ:

- RDKit or JChem : For predicting reactivity and stereochemistry.

- Density Functional Theory (DFT) : To model electronic properties (e.g., HOMO-LUMO gaps) influencing nitrile group stability.

- PubChem BioAssay data : Cross-reference with structurally related compounds to infer biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。